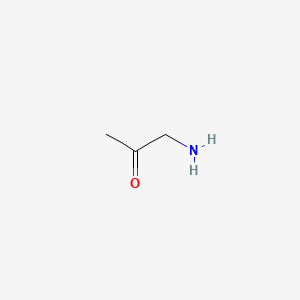

1-aminopropan-2-one

説明

Aminoacetone is a propanone consisting of acetone having an amino group at the 1-position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a methyl ketone and a member of propanones. It derives from an acetone. It is a conjugate base of an ammonioacetone.

Structure

3D Structure

特性

IUPAC Name |

1-aminopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)2-4/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDGQXUMWHRQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7737-17-9 (hydrochloride) | |

| Record name | Aminoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10183939 | |

| Record name | Aminoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

298-08-8 | |

| Record name | (2-Oxopropyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 298-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB4ES38S4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminoacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1-aminopropan-2-one chemical properties and structure

An In-depth Technical Guide to 1-Aminopropan-2-one: Chemical Properties and Structure

Introduction

This compound, also commonly known as aminoacetone, is an organic compound with the chemical formula CH₃C(O)CH₂NH₂. It is the simplest alpha-aminoketone and a molecule of significant interest in biochemical research. While the free base form is unstable in its condensed state, it is stable in the gaseous phase. For practical laboratory use, it is typically handled as its more stable hydrochloride salt ([CH₃C(O)CH₂NH₃]Cl). Aminoacetone is a key intermediate in the metabolic pathway of threonine and glycine and serves as an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO).[1][2][3] Its role in the formation of methylglyoxal, a cytotoxic compound implicated in diabetic complications, makes it a crucial area of study for researchers in drug development and metabolic diseases.[1][2]

Chemical Properties

The chemical and physical properties of this compound and its hydrochloride salt are summarized below. It is important to distinguish between the free base and its salt, as their properties can differ significantly. The free base is a colorless liquid, while the hydrochloride salt is typically an off-white to brown crystalline solid.[4][5]

| Property | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | This compound[1] | This compound hydrochloride[4] |

| Synonyms | Aminoacetone, α-Aminoacetone[1] | Aminoacetone HCl[2] |

| Molecular Formula | C₃H₇NO[1] | C₃H₈ClNO |

| Molecular Weight | 73.095 g/mol [1] | 109.55 g/mol |

| Physical State | Colorless liquid[5] | Off-white to brown crystalline solid[4] |

| Melting Point | 130-131 °C[6] (Note: This value from a single source conflicts with its description as a liquid and may be inaccurate or refer to a derivative.) | 73-74 °C[2] |

| Boiling Point | 120.6 °C at 760 mmHg[7] | Not applicable |

| Density | ~0.926 g/cm³[7] | Not available |

| Solubility | Not specified; likely soluble in water and polar organic solvents. | Soluble in DMF (25 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml).[2] |

| Stability | Unstable when condensed, reacts with itself. Stable in gaseous form.[1] | Hygroscopic.[2] |

Chemical Structure

This compound is a simple, achiral molecule featuring a propane backbone. Its structure is characterized by two key functional groups: a primary amine (-NH₂) at the C1 position and a ketone (C=O) at the C2 position. The presence of both an amine and a ketone group in such proximity makes it a reactive molecule. The free base is unstable and prone to self-condensation reactions.

The structure consists of a methyl group (CH₃) bonded to the carbonyl carbon, which is in turn bonded to a methylene group (CH₂). The methylene group is bonded to the primary amino group. The molecule is polar due to the electronegative oxygen and nitrogen atoms.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common laboratory synthesis for this compound is performed in multiple steps, often starting from glycine and resulting in the stable hydrochloride salt. The following protocol is adapted from established organic synthesis procedures.[8]

Step A: Acetamidoacetone

-

In a 3-liter, three-necked, round-bottomed flask equipped with a stirrer and reflux condenser, combine 75.0 g (1.0 mole) of glycine, 475 g (6 moles) of pyridine, and 1190 g (11.67 moles) of acetic anhydride.

-

Heat the mixture under reflux with stirring for 6 hours.

-

After reflux, replace the condenser for downward distillation and remove the excess pyridine, acetic anhydride, and acetic acid by distillation under reduced pressure.

-

The resulting crude acetamidoacetone is used directly in the next step.

Step B: Aminoacetone hydrochloride

-

To the crude acetamidoacetone from Step A in a 1-liter round-bottomed flask, add a mixture of 175 ml of concentrated hydrochloric acid and 175 ml of water.

-

Boil the mixture under reflux in a nitrogen atmosphere for 6 hours.

-

Concentrate the resulting solution using a flash evaporator at a temperature below 60°C.

-

The resulting dark red oily residue is crude aminoacetone hydrochloride. Due to its hygroscopic nature, it is often converted to a more stable derivative for storage.[8]

Purification Note: For obtaining pure aminoacetone hydrochloride, the oily residue can be dried under reduced pressure over phosphorus pentoxide. The resulting crystalline solid can be further purified by dissolving it in absolute ethanol and precipitating with the addition of dry ether.[8]

Analytical Methods

Due to the instability of the free base, analytical characterization is typically performed on its hydrochloride salt or through derivatization.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key method for the quantification of aminoacetone in biological samples.[4] A specific protocol involves the derivatization of its metabolic product, methylglyoxal, with o-phenylenediamine (o-PD). This is necessary because methylglyoxal is also unstable. The o-PD can be included in the enzyme reaction mixture to continuously trap the methylglyoxal as it is formed, preventing its loss during incubation and allowing for accurate quantification.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the synthesized product. For 1-amino-2-propanone hydrochloride in CD₃OD, the expected signals are a singlet at approximately 3.92 ppm for the two protons of the CH₂ group and a singlet at 2.12 ppm for the three protons of the CH₃ group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Metabolic Pathway: Threonine Degradation

This compound is a central intermediate in the catabolism of the amino acid L-threonine. This pathway is a significant endogenous source of methylglyoxal.

The process begins with the enzyme L-threonine dehydrogenase, which oxidizes L-threonine to 2-amino-3-oxobutanoate. This intermediate is unstable and spontaneously decarboxylates to form this compound. Subsequently, a semicarbazide-sensitive amine oxidase (SSAO) catalyzes the oxidative deamination of this compound, producing methylglyoxal, hydrogen peroxide, and ammonium.

References

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. Amino-2-propanol(78-96-6) 1H NMR spectrum [chemicalbook.com]

- 3. This compound hydrochloride | CAS#:7737-17-9 | Chemsrc [chemsrc.com]

- 4. A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 298-08-8 [m.chemicalbook.com]

- 7. (2R)-1-aminopropan-2-ol | C3H9NO | CID 439938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Assessment of the deamination of aminoacetone, an endogenous substrate for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Aminopropan-2-one from Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of 1-aminopropan-2-one, a valuable building block in medicinal chemistry and drug development, with a focus on its preparation from amino acid precursors. This document outlines the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its application in a laboratory setting.

Introduction

This compound, also known as aminoacetone, is a key intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structural motif, featuring a primary amine adjacent to a ketone, makes it a versatile synthon. While biosynthetic routes to aminoacetone exist, notably from the catabolism of threonine, chemical synthesis from readily available amino acids such as alanine offers a practical and controlled approach for laboratory and industrial-scale production. This guide focuses on a two-step chemical synthesis commencing with L-alanine.

Synthetic Pathway Overview

The most direct chemical synthesis of this compound from the amino acid alanine involves a two-step process:

-

Dakin-West Reaction: Conversion of L-alanine to N-acetyl-1-aminopropan-2-one. This reaction transforms an α-amino acid into an α-acetamido ketone.[1][2]

-

Acid Hydrolysis: Deacetylation of the N-acetyl-1-aminopropan-2-one intermediate to yield the final product, this compound, typically as a hydrochloride salt for improved stability.

This pathway is advantageous as it utilizes an inexpensive and readily available chiral starting material. However, it is important to note that the classic Dakin-West reaction conditions can lead to racemization at the chiral center.[3]

Caption: Overall synthetic scheme for this compound from L-alanine.

Experimental Protocols

Step 1: Dakin-West Reaction of L-Alanine

The Dakin-West reaction converts an amino acid into a keto-amide using an acid anhydride and a base, commonly pyridine.[1] The reaction proceeds through the formation of an azlactone intermediate, which then undergoes acylation and subsequent decarboxylation.

Experimental Workflow:

Caption: Workflow for the Dakin-West reaction of L-alanine.

Detailed Protocol:

-

Reagents and Equipment:

-

L-alanine

-

Acetic anhydride (in molar excess)

-

Pyridine (as both base and solvent)

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Distillation or chromatography apparatus

-

-

Procedure:

-

In a round-bottom flask, combine L-alanine with a molar excess of acetic anhydride and pyridine.

-

Heat the mixture to reflux. The reaction time can vary, and it is advisable to monitor the progress by techniques such as thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess pyridine and acetic anhydride under reduced pressure using a rotary evaporator.

-

The resulting crude product, N-acetyl-1-aminopropan-2-one, can be purified by vacuum distillation or column chromatography.

-

Quantitative Data:

| Parameter | Value/Range | Reference |

| Reactants | L-alanine, Acetic Anhydride, Pyridine | |

| Typical Conditions | Reflux | |

| Yield | Yields can vary, with some examples of the Dakin-West reaction reporting yields in the range of 20-25% for similar substrates.[4] |

Note: The use of 4-dimethylaminopyridine (DMAP) as a catalyst can allow the reaction to proceed at room temperature.

Step 2: Acid Hydrolysis of N-acetyl-1-aminopropan-2-one

The N-acetyl protecting group is removed by acid hydrolysis to yield the desired this compound. The product is typically isolated as its hydrochloride salt, which is more stable than the free base.

Experimental Workflow:

Caption: Workflow for the acid hydrolysis of N-acetyl-1-aminopropan-2-one.

Detailed Protocol:

-

Reagents and Equipment:

-

N-acetyl-1-aminopropan-2-one

-

Aqueous hydrochloric acid (e.g., 6 M HCl)

-

Round-bottom flask

-

Heating source (e.g., heating mantle or oil bath)

-

Rotary evaporator or lyophilizer

-

-

Procedure:

-

Dissolve the N-acetyl-1-aminopropan-2-one in an aqueous solution of hydrochloric acid in a round-bottom flask.

-

Heat the solution to facilitate the hydrolysis of the amide bond. The reaction progress can be monitored by TLC or other suitable analytical methods.

-

Upon completion, allow the solution to cool.

-

Remove the water and excess acid under reduced pressure to yield the crude this compound hydrochloride.

-

The product can be further purified by recrystallization.

-

Quantitative Data:

| Parameter | Value/Range | Reference |

| Reactant | N-acetyl-1-aminopropan-2-one | |

| Reagent | Aqueous Hydrochloric Acid | |

| Product | This compound hydrochloride | |

| Yield | Typically high for acid hydrolysis of amides. |

Alternative Synthetic Considerations

While the Dakin-West reaction provides a direct route from alanine, other amino acids could potentially be used. For instance, threonine is a biosynthetic precursor to aminoacetone.[5] However, chemical conversions from threonine to this compound are less commonly documented in the literature compared to the Dakin-West approach with alanine.

Conclusion

The synthesis of this compound from L-alanine via the Dakin-West reaction followed by acid hydrolysis is a well-established and practical approach for obtaining this valuable synthetic intermediate. This guide provides the foundational knowledge, including reaction pathways and generalized experimental protocols, to enable researchers to produce this compound in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications in drug discovery and development.

References

Navigating the Stability and Storage of 1-Aminopropan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopropan-2-one hydrochloride is a chemical compound with applications in various research and development sectors. Ensuring its integrity through appropriate storage and handling is paramount for reliable experimental outcomes. This technical guide synthesizes available information on the stability and recommended storage conditions for this compound hydrochloride, providing a crucial resource for laboratory and development settings. Due to a lack of extensive public data on its specific degradation kinetics, this guide also outlines a general framework for conducting forced degradation studies to establish a comprehensive stability profile.

Chemical and Physical Properties

A summary of the key identifiers and physical properties of this compound hydrochloride is presented in Table 1.

Table 1: Chemical and Physical Identifiers of this compound Hydrochloride

| Property | Value |

| CAS Number | 7737-17-9 |

| Molecular Formula | C₃H₈ClNO |

| Molecular Weight | 109.55 g/mol |

| Appearance | Off-white to pale-red to brown or black solid |

| Purity | Typically available in purities of 95-97% |

The variability in reported color may indicate the presence of impurities or degradation products, underscoring the importance of proper storage.

Recommended Storage and Handling Conditions

Based on a review of safety data sheets from various suppliers, the following storage and handling conditions are recommended to maintain the stability of this compound hydrochloride.

Table 2: Recommended Storage and Handling of this compound Hydrochloride

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C (Refrigerated).[1] Some suppliers suggest room temperature storage[2]; however, refrigeration is the more conservative and recommended approach for long-term stability. | To minimize thermal degradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] | The compound is noted to be hygroscopic and potentially sensitive to air. |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. |

| Moisture | The compound is hygroscopic; protect from moisture. | To prevent hydrolysis and physical changes. |

| Handling | Handle in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2] | To avoid inhalation and skin contact. |

Stability Profile and Incompatibilities

Key Stability Considerations:

-

Heat: Avoid exposure to high temperatures, flames, and sparks.[2] Intense heating may lead to the formation of explosive mixtures with air.

-

Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[2]

-

Nitrosating Agents: Contact with nitrites, nitrates, or nitrous acid should be avoided to prevent the potential formation of nitrosamines.

-

Hygroscopicity: The compound can absorb moisture from the air, which may lead to degradation or changes in its physical state.

Proposed Framework for Stability Assessment: Forced Degradation Studies

Given the absence of detailed public stability data, researchers are strongly encouraged to perform forced degradation studies to understand the intrinsic stability of this compound hydrochloride and to develop stability-indicating analytical methods. A general workflow for such a study is outlined below.

Figure 1: A generalized experimental workflow for conducting forced degradation studies on this compound hydrochloride.

Experimental Protocol: General Approach for Forced Degradation

-

Sample Preparation: Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., water or a buffered solution at a neutral pH).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose both the solid material and the solution to elevated temperatures (e.g., 60°C) in a stability chamber.

-

Photostability: Expose the solid material and solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Use techniques such as LC-MS and NMR to identify and characterize the major degradation products.

-

-

Data Evaluation:

-

Determine the rate of degradation under each condition.

-

Propose degradation pathways based on the identified products.

-

Validate the analytical method for its ability to quantify the compound and its degradants.

-

Conclusion

The stability of this compound hydrochloride is critical for its effective use in research and development. Adherence to recommended storage conditions, particularly refrigeration in a tightly sealed, inert atmosphere, is essential. Due to the limited availability of public data on its degradation profile, it is highly recommended that users conduct in-house forced degradation studies to establish a comprehensive understanding of its stability and to develop validated, stability-indicating analytical methods. This proactive approach will ensure the quality and reliability of experimental results.

References

An In-depth Technical Guide to the Safe Handling of 1-Aminopropan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-aminopropan-2-one, with a primary focus on its stable hydrochloride salt, which is the common form used in laboratory settings. Due to the inherent instability of this compound in its free base form, this document will address its properties and hazards while emphasizing the safe handling protocols for the hydrochloride derivative.

Introduction to this compound and its Hydrochloride Salt

This compound, also known as aminoacetone, is an organic compound that serves as a metabolite in the biosynthesis of methylglyoxal from the amino acid threonine. The free base is unstable in its condensed form and is prone to self-reaction. For practical applications in research and development, it is supplied as this compound hydrochloride, a more stable crystalline solid. This guide will focus on the safety and handling of this salt.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound hydrochloride is essential for its safe handling.

| Property | Value | Reference |

| Chemical Formula | C₃H₈ClNO | [2] |

| Molecular Weight | 109.55 g/mol | [2] |

| Appearance | Off-white to pale-red to brown solid | [1] |

| Melting Point | Not available | |

| Boiling Point | 120.6°C at 760 mmHg | [2] |

| Flash Point | 26.8°C | [2] |

| Solubility | DMF: 25 mg/ml, DMSO: 15 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | |

| Storage Temperature | Refrigerator (-20°C) | [1][3] |

Toxicological Data

Experimental Protocols

Adherence to strict experimental protocols is paramount when working with this compound hydrochloride.

Personal Protective Equipment (PPE)

A mandatory PPE policy should be enforced in all laboratories handling this compound.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | A lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] |

Weighing and Handling Protocol

-

Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a calibrated balance, weighing paper, spatula, and waste container, readily available.

-

Container Acclimatization: Allow the container of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Carefully transfer the desired amount of the solid from its container to a tared weighing vessel on the balance. Perform this operation in a fume hood to avoid inhalation of any dust.

-

Closure: Securely close the container of this compound hydrochloride immediately after use.

-

Cleaning: Clean the spatula and the balance with an appropriate solvent and dispose of the waste properly.

Solution Preparation Protocol

-

Solvent Selection: Choose a suitable solvent based on the experimental requirements and the solubility data provided in Section 3.

-

Dissolution: In a chemical fume hood, slowly add the weighed this compound hydrochloride to the solvent while stirring.

-

Heating: If necessary, gentle heating can be applied to aid dissolution. Avoid excessive heat, given its flash point.

-

Storage: Store the prepared solution in a tightly sealed, clearly labeled container in a refrigerator.

Storage and Disposal

-

Storage: Store this compound hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Refrigeration is recommended for long-term storage.[1][3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or water courses.[2]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2] |

Spill Response

A minor spill can be handled by trained personnel with appropriate PPE.

-

Evacuate: Clear the immediate area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material like sand or vermiculite to cover the spill.

-

Collect: Carefully sweep up the absorbed material and place it in a sealed container for disposal.

-

Clean: Clean the spill area with a suitable solvent.

For major spills, evacuate the area and contact emergency services.

Visualizations

Metabolic Pathway of Aminoacetone

Caption: Metabolic pathway of L-Threonine to Pyruvate via Aminoacetone.

Experimental Workflow: Handling a Minor Spill

Caption: Workflow for responding to a minor laboratory spill.

Logical Relationship: First Aid Decision Tree

Caption: Decision tree for first aid procedures upon exposure.

References

Spectroscopic Profile of 1-Aminopropan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-aminopropan-2-one hydrochloride (CAS 7737-17-9). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles for its constituent functional groups. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound hydrochloride in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound hydrochloride

-

Synonyms: Aminoacetone hydrochloride

-

CAS Number: 7737-17-9

-

Molecular Formula: C₃H₈ClNO

-

Molecular Weight: 109.55 g/mol

-

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound hydrochloride. These values are estimated based on typical ranges for the functional groups present and the influence of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | CH₃ |

| ~4.0 | Singlet | 2H | CH₂ |

| ~8.5 | Broad Singlet | 3H | NH₃⁺ |

Solvent: D₂O

Table 2: Predicted ¹³C NMR Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~30 | CH₃ |

| ~50 | CH₂ |

| ~205 | C=O |

Solvent: D₂O

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Strong, broad | N-H stretch (from NH₃⁺) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ketone)[1] |

| ~1600 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1420 | Medium | C-H bend (CH₃) |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (as free base)

| m/z | Proposed Fragment |

| 73 | [M]⁺ (molecular ion of free base) |

| 58 | [M - CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

| 30 | [CH₂NH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound hydrochloride in 0.7 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse program.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound hydrochloride in a suitable volatile solvent (e.g., methanol). For analysis of the free base, the sample may be introduced directly if sufficiently volatile, or the solution can be injected.

-

Instrumentation: Employ a mass spectrometer, for example, a GC-MS for a volatile sample or an LC-MS system.

-

Electron Ionization (EI) Method:

-

If using GC-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting charged fragments are separated by the mass analyzer.

-

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

Caption: Plausible MS fragmentation of this compound.

References

The Biological Role of Aminoacetone in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacetone, a naturally occurring aminoketone, holds a unique and critical position in cellular metabolism. Primarily known as an intermediate in the catabolism of L-threonine, its metabolic fate is intricately linked to the formation of the reactive dicarbonyl species, methylglyoxal. This technical guide provides an in-depth exploration of the biological role of aminoacetone, detailing its synthesis and degradation pathways, the key enzymes involved, and its implications in cellular health and disease. The document summarizes key quantitative data, provides detailed experimental protocols for the study of aminoacetone metabolism, and utilizes pathway and workflow diagrams for enhanced clarity. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.

Introduction

Aminoacetone (1-aminopropan-2-one) is a key metabolic intermediate situated at the crossroads of amino acid catabolism and the generation of cytotoxic compounds. Its primary endogenous source is the mitochondrial degradation of L-threonine. While the main metabolic flux of threonine catabolism leads to the formation of glycine and acetyl-CoA, a side reaction, or an uncoupled reaction, results in the production of aminoacetone. The subsequent metabolism of aminoacetone is of significant biological interest as it is a direct precursor to methylglyoxal, a potent glycating agent implicated in diabetic complications and other pathologies. Understanding the regulation of aminoacetone formation and its downstream effects is crucial for elucidating the mechanisms of metabolic stress and for the development of therapeutic strategies targeting these pathways.

Metabolic Pathways Involving Aminoacetone

The metabolic journey of aminoacetone involves its synthesis from L-threonine and its subsequent degradation to methylglyoxal. These processes are tightly regulated by a series of enzymes, primarily located within the mitochondria and the cytoplasm.

Synthesis of Aminoacetone from L-Threonine

The synthesis of aminoacetone is a two-step process initiated by the enzyme L-threonine 3-dehydrogenase (TDH) .

-

Oxidation of L-Threonine: L-threonine is first oxidized by TDH in an NAD⁺-dependent reaction to form 2-amino-3-oxobutyrate.

-

Decarboxylation of 2-amino-3-oxobutyrate: 2-amino-3-oxobutyrate is an unstable intermediate that can undergo one of two fates:

-

Coupled Reaction with 2-amino-3-oxobutyrate CoA ligase (KBL): In the presence of Coenzyme A (CoA), KBL (also known as aminoacetone synthetase) converts 2-amino-3-oxobutyrate into glycine and acetyl-CoA. This is the primary, physiologically favored pathway.

-

Spontaneous Decarboxylation: In the absence of or with low activity of KBL, 2-amino-3-oxobutyrate spontaneously decarboxylates to form aminoacetone and carbon dioxide.

-

The balance between these two pathways is critical in determining the intracellular concentration of aminoacetone.

Degradation of Aminoacetone to Methylglyoxal

The primary route for aminoacetone degradation is its oxidative deamination to methylglyoxal, a reaction catalyzed by semicarbazide-sensitive amine oxidases (SSAO) , also known as primary amine oxidases.

This reaction utilizes molecular oxygen and water to produce methylglyoxal, hydrogen peroxide, and ammonia. The generation of reactive oxygen species (ROS) like hydrogen peroxide in this pathway contributes to the cytotoxic effects associated with elevated aminoacetone levels.

Quantitative Data

The following tables summarize the available quantitative data on the enzymes and metabolites involved in aminoacetone metabolism.

Table 1: Enzyme Kinetic Parameters for Semicarbazide-Sensitive Amine Oxidase (SSAO) with Aminoacetone as Substrate

| Enzyme Source | Km (µM) | Vmax (nmol/hr/mg protein) | Reference |

| Rat Aorta | 19 ± 3 | 510 ± 169 | [1] |

| Human Umbilical Artery | 92 | 270 | |

| Rat Aortic Vascular Smooth Muscle Cells | 12.08 | 300 (nmol H₂O₂/min) | [2] |

Table 2: Physiological Concentrations of Aminoacetone

| Biological Sample | Concentration | Species | Reference |

| Mouse Liver | ~0.5 µg/g | Mouse | [3] |

| Mouse Small Intestine | ~0.5 µg/g | Mouse | [3] |

| Mouse Urine | ~20-30 µ g/day | Mouse | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of aminoacetone metabolism. These protocols are synthesized from the methods described in the cited literature.

Quantification of Aminoacetone in Biological Samples by HPLC

This protocol is based on the method described by Kazachkov and Yu (2005) for the sensitive detection of aminoacetone.[3]

Principle: Aminoacetone in deproteinized biological samples is derivatized with a fluorescent tag, separated by reverse-phase high-performance liquid chromatography (HPLC), and quantified using a fluorescence detector.

Materials:

-

Perchloric acid (PCA), 0.6 M

-

Potassium carbonate (K₂CO₃), 2 M

-

Fluorescent derivatizing agent (e.g., o-phthalaldehyde (OPA) with a thiol, or dansyl chloride)

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

-

Mobile phases (e.g., acetonitrile and a buffer solution gradient)

-

Aminoacetone standard solution

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in 4 volumes of ice-cold 0.6 M PCA.

-

For plasma or urine samples, add PCA to a final concentration of 0.6 M.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Neutralize the supernatant by adding 2 M K₂CO₃ and centrifuge to remove the potassium perchlorate precipitate.

-

-

Derivatization:

-

Mix a defined volume of the neutralized supernatant with the derivatizing agent solution according to the manufacturer's instructions.

-

Allow the reaction to proceed for the recommended time at the specified temperature.

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample onto the C18 column.

-

Elute the derivatized aminoacetone using a suitable gradient of the mobile phases.

-

Detect the fluorescent derivative at the appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Prepare a standard curve by derivatizing and analyzing known concentrations of aminoacetone standard.

-

Calculate the concentration of aminoacetone in the samples by comparing their peak areas to the standard curve.

-

References

- 1. Aminoacetone metabolism by semicarbazide-sensitive amine oxidase in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 1-Aminopropan-2-one for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, Purification, and Biochemical Significance

This technical guide provides a comprehensive overview of 1-aminopropan-2-one, a valuable building block in pharmaceutical and chemical research. This document details commercial suppliers of its high-purity hydrochloride salt, outlines experimental protocols for its synthesis, purification, and analysis, and illustrates its role in biochemical pathways.

Commercial Availability of High-Purity this compound Hydrochloride

This compound is a reactive molecule and is typically supplied and handled as its more stable hydrochloride salt. A survey of commercial suppliers indicates the availability of high-purity grades suitable for research and development purposes. The following table summarizes the offerings from prominent chemical vendors.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | This compound hydrochloride | 7737-17-9 | ≥95% | Available in various quantities. |

| AChemBlock | This compound hydrochloride | 7737-17-9 | 97% | Building block for research.[1] |

| BLD Pharm | This compound hydrochloride | 7737-17-9 | 95% | Available for online ordering. |

| MolPort | This compound hydrochloride | 7737-17-9 | 98% | Available from multiple suppliers on the platform.[2] |

| ChemicalBook | This compound | 298-08-8 | Varies | Lists multiple suppliers.[3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound hydrochloride are crucial for its effective use in a laboratory setting.

Synthesis of this compound Hydrochloride

A common and well-documented method for the preparation of this compound hydrochloride involves the hydrolysis of its stable precursor, aminoacetone semicarbazone hydrochloride.[4]

Procedure:

-

Preparation of Aminoacetone Semicarbazone Hydrochloride: This precursor can be synthesized from readily available starting materials. A detailed procedure can be found in Organic Syntheses.[4]

-

Hydrolysis to this compound Hydrochloride:

-

In a round-bottomed flask equipped with a reflux condenser, suspend aminoacetone semicarbazone hydrochloride in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux under a nitrogen atmosphere for approximately 6 hours.

-

After cooling, concentrate the resulting solution using a rotary evaporator at a temperature below 60°C.

-

The resulting crude this compound hydrochloride can then be purified.

-

Purification by Recrystallization

To achieve high purity, the crude this compound hydrochloride can be purified by recrystallization.

Procedure:

-

Solvent Selection: Identify a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Ethanol or a mixture of ethanol and diethyl ether is often a good starting point for amine hydrochlorides.

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can increase the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum to remove any residual solvent.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reversed-phase HPLC method with UV detection can be developed and validated for determining the purity of this compound hydrochloride.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and a polar organic solvent like acetonitrile.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (typically in the low UV range for non-aromatic ketones).

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

-

Solvent: Deuterated water (D₂O) is a suitable solvent for the hydrochloride salt.

-

¹H NMR: Expect signals corresponding to the methyl protons (CH₃), the methylene protons (CH₂), and the amine protons (NH₃⁺). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Expect signals for the carbonyl carbon (C=O), the methylene carbon (CH₂), and the methyl carbon (CH₃).

Biochemical Significance and Signaling Pathways

This compound, also known as aminoacetone, is a key intermediate in the metabolic pathway of the amino acid L-threonine in mammals.[5]

References

physical properties of 1-aminopropan-2-one (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopropan-2-one, also known as aminoacetone, is a reactive organic compound with the chemical formula C₃H₇NO. It is a notable intermediate in the metabolic catabolism of the amino acid L-threonine. Due to its inherent instability in its free base form, this compound is most commonly handled and studied as its more stable hydrochloride salt. This guide provides a comprehensive overview of the physical properties of this compound and its hydrochloride salt, detailed experimental protocols, and a visualization of its primary metabolic pathway.

Physical Properties

The physical characteristics of this compound are significantly influenced by its chemical stability. The free base is known to be unstable upon condensation, readily undergoing self-reaction. Consequently, its physical properties, particularly its melting and boiling points, are challenging to determine with high precision. The hydrochloride salt, in contrast, is a stable, crystalline solid, making it the preferred form for experimental and developmental applications.

Data Summary

The quantitative physical data for this compound and its hydrochloride salt are summarized in the table below. It is crucial to consider the form of the compound when referencing these values.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₃H₇NO | C₃H₈ClNO |

| Molar Mass | 73.09 g/mol | 109.55 g/mol |

| Physical State | Unstable Liquid/Gas | Off-white to pale-red to brown solid[1] |

| Melting Point | Not reliably determined | 130-131 °C[2] |

| Boiling Point | 120.6 °C at 760 mmHg (with decomposition)[3] | Not applicable |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves the deprotection of a suitable N-protected precursor. The following protocol is a representative example.

Materials:

-

N-protected this compound (e.g., a carbamate derivative)

-

Hydrochloric acid (HCl) solution (e.g., 1 M in a suitable solvent)

-

Anhydrous diethyl ether

-

Reaction vessel with a stirrer

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolve the N-protected this compound in a suitable organic solvent within the reaction vessel.

-

Slowly add the hydrochloric acid solution to the reaction mixture while stirring. The addition should be controlled to manage any exothermic reaction.

-

Continue stirring the mixture at room temperature for a specified period to ensure complete deprotection. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the this compound hydrochloride will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the purified this compound hydrochloride in a drying oven at a moderate temperature or under vacuum to remove any residual solvent.

Determination of Melting Point (for this compound Hydrochloride)

The melting point of the stable hydrochloride salt can be determined using a standard capillary melting point apparatus.

Materials:

-

Purified this compound hydrochloride

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound hydrochloride sample is thoroughly dried and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new capillary with the sample and heat at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.[4]

Metabolic Pathway Visualization

This compound is a key intermediate in the catabolism of L-threonine to methylglyoxal, a reactive dicarbonyl species implicated in various physiological and pathological processes.

Caption: Catabolic pathway of L-threonine to methylglyoxal.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound hydrochloride is outlined below.

Caption: General workflow for the synthesis of this compound HCl.

References

Solubility Profile of 1-Aminopropan-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopropan-2-one, also known as aminoacetone, is a simple alpha-amino ketone with the chemical formula CH₃C(O)CH₂NH₂.[1] It is a metabolite in the catabolism of threonine and glycine.[2] Due to its bifunctional nature, possessing both a ketone and a primary amine group, this compound is a versatile building block in organic synthesis and is of interest in various research areas, including the study of metabolic diseases.[2] Understanding the solubility of this compound in different organic solvents is crucial for its application in chemical reactions, purification processes, formulation development, and various biological assays.

This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed experimental protocol for its solubility determination, and illustrates key concepts through diagrams to aid in the selection of appropriate solvent systems for research and development purposes.

Quantitative Solubility Data

The solubility of this compound hydrochloride in several common organic solvents has been determined and is presented in the table below. It is important to note that the solubility of the free base may differ significantly from that of its hydrochloride salt. The salt form generally exhibits higher solubility in polar solvents.

| Solvent | Chemical Formula | Type | Solubility of this compound HCl (mg/mL) | Reference |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 25 | [2] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 15 | [2] |

| Ethanol | C₂H₅OH | Polar Protic | 10 | [2] |

Note: The provided data is for the hydrochloride salt of this compound.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

This compound is a small, polar molecule containing both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the carbonyl group C=O). These features allow it to interact favorably with a range of organic solvents.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with both the amine and ketone functionalities of this compound, leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds from the amine group and interact via dipole-dipole forces with the carbonyl group, which also promotes solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be limited. The energy required to break the intermolecular forces between the polar solute molecules would not be sufficiently compensated by the weak van der Waals forces with nonpolar solvent molecules.

The following diagram illustrates the relationship between the structural features of this compound and its expected solubility in different classes of organic solvents.

Caption: Logical relationship of this compound's functional groups and solvent types.

Experimental Protocol: Determination of Equilibrium Solubility by the Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for applying this technique to this compound.

1. Materials and Equipment

-

This compound (or its hydrochloride salt)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)

2. Procedure

-

Preparation:

-

Add an excess amount of this compound to a vial. This is to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. The optimal time should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve for the analytical method being used.

-

Analyze the diluted sample using a suitable analytical technique (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the concentration of this compound in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram outlines the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for the free base of this compound in organic solvents is scarce, its structural features suggest good solubility in polar protic and polar aprotic solvents, and poor solubility in nonpolar solvents. The provided data for its hydrochloride salt supports this, showing solubility in DMF, DMSO, and ethanol. For researchers and drug development professionals requiring precise solubility data, the detailed isothermal shake-flask method described in this guide provides a robust and reliable protocol. Further experimental studies are warranted to establish a comprehensive solubility profile of this compound free base in a wider array of organic solvents to support its broader application in science and industry.

References

The Evolving Landscape of 1-Aminopropan-2-one Derivatives: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – [Date] – In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of scaffolds explored, 1-aminopropan-2-one derivatives are emerging as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their anticancer and antimicrobial properties, the experimental methodologies used to evaluate them, and the signaling pathways they may modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities.

The core structure of this compound, also known as aminoacetone, offers a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with tunable physicochemical and pharmacological properties. While research is ongoing, preliminary studies on analogous compounds suggest that these derivatives hold significant promise in oncology and infectious diseases.

Anticancer Potential of Structurally Related Amino Ketone Derivatives

While specific data on the anticancer activity of this compound derivatives is still emerging, studies on structurally related amino ketones, such as aminothiazole and aminochalcone derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines. This section summarizes the available quantitative data for these related compounds, providing a valuable reference for structure-activity relationship (SAR) studies and the future design of novel this compound-based anticancer agents.

The antiproliferative activity of these compounds is typically evaluated using the MTT assay, a colorimetric method that assesses cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for quantifying anticancer activity.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Aminothiazole Derivatives | Compound 77a | Leukemia (HL-60) | 8.9 | [1] |

| Compound 77b | Leukemia (HL-60) | 1.3 | [1] | |

| Compound 78 | Leukemia (HL-60) | 4.5 | [1] | |

| Aminochalcone Derivatives | 2'-aminochalcone (1) | Colon (HT-29) | 1.43 µg/mL | [2][3] |

| 3'-aminochalcone (2) | Colon (HT-29) | 1.98 µg/mL | [2][3] | |

| 4'-aminochalcone (3) | Colon (HT-29) | 1.75 µg/mL | [2][3] | |

| Amino-nitrochalcone (10) | Colon (LoVo) | 3.42 µg/mL | [2][3] | |

| Amino-nitrochalcone (11) | Colon (LoVo/DX) | 2.77 µg/mL | [2][3] | |

| Amino-nitrochalcone (12) | Colon (LoVo) | 3.15 µg/mL | [2][3] | |

| Thiazole-Amino Acid Hybrids | Compound A | Lung (A549) | 5.23 | [4] |

| Compound B | Cervical (HeLa) | 2.07 | [4] | |

| Compound C | Breast (MCF-7) | 3.15 | [4] |

Antimicrobial Activity of Related Amino Alcohol and Amine Derivatives

In an era marked by the rise of antimicrobial resistance, the development of new antibacterial agents is a critical global health priority. Derivatives of 1-aminopropan-2-ol and other related amines have shown promising activity against a range of bacterial pathogens, particularly Gram-positive organisms. The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The broth microdilution method is a standard laboratory procedure for determining the MIC of a substance.

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,3-bis(aryloxy)propan-2-amines | CPD20 | S. pyogenes | 2.5 | [5] |

| S. aureus | 2.5 | [5] | ||

| E. faecalis | 5 | [5] | ||

| MRSA strains | 2.5 | [5] | ||

| CPD22 | S. pyogenes | 2.5 | [5] | |

| S. aureus | 5 | [5] | ||

| E. faecalis | 5 | [5] | ||

| MRSA strains | 2.5-5 | [5] | ||

| CPD18 | S. aureus | 10 | [5] | |

| S. pyogenes | 10 | [5] | ||

| MRSA strains | 10 | [5] | ||

| CPD21 | S. aureus | 10 | [5] | |

| S. pyogenes | 10 | [5] | ||

| MRSA strains | 5-10 | [5] | ||

| Aminoguanidine Derivatives | Compound 5f | S. aureus | 2-8 | [6] |

| E. coli | 2-8 | [6] | ||

| S. epidermidis | 2-8 | [6] | ||

| B. subtilis | 2-8 | [6] | ||

| C. albicans | 2-8 | [6] | ||

| MRSA | 2-8 | [6] | ||

| MDR E. coli | 2-8 | [6] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microplates

-

Test compound (this compound derivative)

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the microtiter plate wells containing broth. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Several methods can be used to detect apoptosis, including Annexin V/Propidium Iodide (PI) staining and Acridine Orange/Ethidium Bromide (AO/EB) staining.

Annexin V/PI Staining Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

-

Analysis: Analyze the cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Acridine Orange/Ethidium Bromide (AO/EB) Staining Protocol:

-

Cell Treatment: Treat cells with the test compound.

-

Staining: Add a mixture of Acridine Orange and Ethidium Bromide directly to the cell culture.

-

Visualization: Observe the cells under a fluorescence microscope. Live cells will appear uniformly green. Early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells will stain orange, and necrotic cells will have a uniform orange-red fluorescence.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are likely mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for optimizing drug design and predicting therapeutic outcomes.

Caspase Activation Pathway in Apoptosis

Many chemotherapeutic agents induce apoptosis through the activation of caspases, a family of cysteine proteases. The caspase cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and cell death.

Role of CDK2 in Apoptosis

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, but it also plays a role in apoptosis. In response to certain apoptotic stimuli, CDK2 can be activated, leading to the phosphorylation of proteins involved in cell death, thereby promoting the apoptotic process.

ADORA1 Signaling in Cancer

The Adenosine A1 receptor (ADORA1) is a G-protein coupled receptor that has been implicated in cancer progression. Its activation can trigger downstream signaling cascades, such as the PI3K/AKT pathway, which promotes cell proliferation and survival.

TRIM24 in Cancer Progression

Tripartite motif-containing 24 (TRIM24) is a protein that can act as a transcriptional co-regulator. In some cancers, TRIM24 is overexpressed and has been shown to promote tumor growth and progression by enhancing the activity of transcription factors like the androgen receptor and by activating signaling pathways such as the Wnt/β-catenin pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1-Aminopropan-2-one in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopropan-2-one, an α-aminoketone, is a valuable and reactive building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Due to its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, it can participate in a range of cyclization and condensation reactions. However, the free base of this compound is known to be unstable and prone to self-condensation.[1] For this reason, it is commonly handled and used in its more stable hydrochloride salt form. In many synthetic procedures, it is generated in situ to circumvent its instability.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key heterocyclic systems, including pyrazines and pyrroles.

Synthesis of Pyrazines

The most direct application of this compound in heterocyclic synthesis is in the formation of substituted pyrazines. The self-condensation of α-aminoketones is a classical and straightforward method for constructing the pyrazine ring. In the case of this compound, two molecules react to form a dihydropyrazine intermediate, which is subsequently oxidized to the stable aromatic pyrazine.

Reaction Pathway: Pyrazine Formation

The self-condensation of this compound proceeds through the formation of an initial imine, followed by cyclization and dehydration to yield a dihydropyrazine. Subsequent oxidation, which can occur in the presence of air or with the addition of a mild oxidizing agent, leads to the aromatic 2,5-dimethylpyrazine.

Caption: Synthetic pathway for 2,5-dimethylpyrazine from this compound.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine

This protocol describes a general method for the synthesis of 2,5-dimethylpyrazine from this compound hydrochloride.

Materials:

-